2-((Azetidin-3-yloxy)methyl)benzamide
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Overview
Description
2-((Azetidin-3-yloxy)methyl)benzamide is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a benzamide moiety through an oxy-methyl linkage. This compound has a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol .
Preparation Methods
The synthesis of 2-((Azetidin-3-yloxy)methyl)benzamide typically involves the formation of the azetidine ring followed by its attachment to the benzamide structure. One common synthetic route includes the use of azetidine-3-ol, which undergoes a nucleophilic substitution reaction with benzyl chloride to form the desired compound . The reaction conditions often involve the use of a base such as triethylamine in a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Chemical Reactions Analysis
2-((Azetidin-3-yloxy)methyl)benzamide undergoes various types of chemical reactions, primarily driven by the strain in the azetidine ring. Some of the common reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can be performed on the benzamide moiety, converting it to the corresponding amine.
Substitution: Nucleophilic substitution reactions are common, especially at the azetidine ring, where the ring strain facilitates the reaction.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((Azetidin-3-yloxy)methyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Azetidin-3-yloxy)methyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine ring. The ring strain in the azetidine moiety may facilitate binding to these targets, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
2-((Azetidin-3-yloxy)methyl)benzamide can be compared with other azetidine-containing compounds, such as:
Azetidine-2-carboxylic acid: A naturally occurring amino acid analog.
Azetidine-3-ol: A precursor in the synthesis of various azetidine derivatives.
1-Arylazetidines: Compounds with significant biological activity.
The uniqueness of this compound lies in its specific structure, which combines the azetidine ring with a benzamide moiety, providing distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)benzamide |
InChI |
InChI=1S/C11H14N2O2/c12-11(14)10-4-2-1-3-8(10)7-15-9-5-13-6-9/h1-4,9,13H,5-7H2,(H2,12,14) |
InChI Key |
VFMCSEBVTCFQOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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